REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([O:11]S(C=C)(=O)=O)=[C:4]([CH3:17])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O.C(O)C>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([OH:11])=[C:4]([CH3:17])[CH:3]=1 |f:1.2.3,5.6|
|
Name
|
compound 106
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1[N+](=O)[O-])OS(=O)(=O)C=C)C
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
ethanol water
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure which
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1[N+](=O)[O-])O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |